
Flavanone
Vue d'ensemble
Description
Flavanones, a type of flavonoids, are aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . They are variously found in plants and include compounds like Blumeatin, Butin, Eriodictyol, Hesperetin, Hesperidin, Homoeriodictyol, Isosakuranetin, Naringenin, Naringin, Pinocembrin, Poncirin, Sakuranetin, Sakuranin, Sterubin, and Pinostrobin .
Synthesis Analysis
Flavanones are synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis
Flavonoids, including flavanones, contain a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure . Further modifications at C4 (a ketone group), C2–C3 (saturated or olefinic) plus hydroxy or methoxy substituents on the phenylchromen-4-one and phenyl rings results in formation of flavanones .Chemical Reactions Analysis
Flavanones are converted stereospecifically to the respective (2 R,3 R)-dihydroflavonols (DHFs) by flavanone 3-hydroxylase (F3H:EC 1.14.11.9) to yield dihydrokaempferol, a precursor of anthocyanins in the flavonoid biosynthetic pathway .Physical And Chemical Properties Analysis
Flavanones are characterized by a C6–C3–C6 framework and typically with a phenylbenzopyran chemical structure . They are widely distributed in plant tissues such as leaves, flowers, and fruits, and play a crucial role in plant-environment interactions .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Flavanones, including Flavanone, have been reported to possess anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in the treatment of diseases where inflammation plays a key role.
Antioxidant Activity
Flavanones are known for their antioxidant activity . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related health issues.
Antiviral, Antifungal, and Antibacterial Activities
Flavanones have shown antiviral, antifungal, and antibacterial activities . This makes them potential candidates for the development of new antimicrobial agents.
Anticancer Properties
Research has indicated that Flavanones have anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed death of cancer cells.
Cardiovascular Protection
Flavanones have been found to provide cardiovascular protection . They can help prevent heart diseases by reducing inflammation, oxidative stress, and improving blood lipid profiles.
Neuroprotective Effects
Flavanones also exhibit neuroprotective effects . They can protect nerve cells from damage, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Estrogen-Related Functions
Flavanones have been found to exhibit estrogen-related functions . This means they can bind to estrogen receptors in the body and mimic the actions of the hormone estrogen.
Anti-Aging Properties
Flavanones, especially those found in Citrus species, have shown anti-aging properties . They can help slow down the aging process by reducing oxidative stress and inflammation, and improving skin health.
Mécanisme D'action
Target of Action
Flavanones, like other flavonoids, have a wide range of targets due to their diverse biological activities. They target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . They also exhibit anti-inflammatory and anticancer activities and enhance the immune system .
Mode of Action
Flavanones interact with their targets, leading to various changes in cellular functions. One of the important underlying mechanisms of action of dietary flavonoids and related polyphenols is associated with their inhibition of oxidative stress and related downstream responses, including inflammatory diseases . They also exhibit anti-inflammatory and anticancer activities and enhance the immune system .
Biochemical Pathways
Flavanones are synthesized from phenylalanine and malonyl-CoA . The enzyme chalcone isomerase uses a chalcone-like compound to produce a flavanone . Over 8000 individual flavonoids, including flavanones, have been identified in plants . They are involved in various biochemical pathways and have a significant impact on plant biology .
Pharmacokinetics
The pharmacokinetics of flavanones such as hesperetin and naringenin have been studied in humans. They are rapidly absorbed and reach peak plasma concentrations in about 4-5 hours after intake . Their bioavailability is low due to extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of flavanones’ action are diverse. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties . They also play a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases .
Action Environment
Flavanones, like other flavonoids, can act as antioxidants against a diverse range of stressors . Their action, efficacy, and stability can be influenced by environmental factors. For example, plants under stress accumulate flavonoids by regulating the expression of flavonoid synthase genes .
Safety and Hazards
Orientations Futures
Future research can potentially transform the landscape of plant-based product development across the food and beverage, pharmaceutical, and cosmetic industries, ultimately benefiting consumers worldwide . By harnessing the power of synthetic biology and a deeper understanding of flavonoid biosynthesis, future researchers can potentially enhance the production of value-added metabolites in plants .
Propriétés
IUPAC Name |
2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022318 | |
| Record name | Flavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavanone | |
CAS RN |
487-26-3 | |
| Record name | (±)-Flavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLAVANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX22P730FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic chemical structure of flavanones?
A1: Flavanones belong to the flavonoid family and are chemically characterized by a diphenylpropane structure (C6-C3-C6) forming two benzene rings (A and B) linked by a three-carbon chain that forms a closed pyran ring (C) with a ketone group at position 4.
Q2: Can you provide the molecular formula and weight of a specific flavanone?
A2: Let's take the example of naringenin, a common flavanone found in citrus fruits. Its molecular formula is C15H12O5, and its molecular weight is 272.25 g/mol.
Q3: How can you differentiate between various flavanone derivatives using spectroscopic techniques?
A3: Spectroscopic methods are crucial for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy can identify the specific hydrogen and carbon environments, while mass spectrometry (MS) provides the molecular weight and fragmentation patterns. Additionally, UV-Vis spectroscopy helps characterize the electronic transitions related to the chromophore systems within the flavanone structure [, , , , , ].
Q4: How do flavanones interact with biological targets?
A4: Flavanones exert their biological effects through various mechanisms. They have been shown to interact with enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), inhibiting its reductase activity []. They can also modulate gene expression, influencing pathways related to inflammation, cell interactions, and vascular function []. Additionally, flavanones have demonstrated antioxidant properties by scavenging free radicals and inhibiting oxidative stress [, , , ].
Q5: What are the downstream effects of flavanone interactions with their targets?
A5: The downstream effects of flavanone interactions are diverse and depend on the specific target and biological context. For example, inhibiting 11β-HSD1 reductase activity can impact glucocorticoid metabolism and potentially benefit diabetes management []. Modulating gene expression can affect cellular processes like inflammation and vascular function, potentially contributing to cardiovascular health []. Additionally, their antioxidant properties can protect against cellular damage caused by oxidative stress [, , , ].
Q6: Have any studies investigated the interaction of flavanones with DNA?
A6: Yes, research suggests that certain flavanones, such as 6-hydroxyflavanone, exhibit weak interactions with DNA []. This interaction could be relevant for understanding their potential protective effects against DNA damage caused by oxidative stress.
Q7: How do structural modifications of flavanones influence their biological activity?
A7: Structural modifications significantly impact flavanone activity. Studies have shown that the presence and position of hydroxyl groups, prenyl groups, and glycosylation can alter their cytotoxicity, antioxidant potential, and enzyme inhibitory activity [, , , , ]. For example, the addition of a lavandulyl and hydroxyl group to the flavanone structure significantly enhances cytotoxic activity against mouse macrophage-like Raw 264.7 cells []. Similarly, the presence of a 6-methoxy group in flavanones contributes to their ability to inhibit the bitter taste receptor hTAS2R39 [].
Q8: Are there specific structural features of flavanones that contribute to their bitterness?
A8: Yes, research using bitter taste receptor assays has identified specific structural features contributing to the bitterness of flavanones. The presence of three hydroxyl substitutions on the A and B rings, along with specific hydrogen bond donor and acceptor sites and hydrophobic aromatic rings, are associated with activation of bitter taste receptors like hTAS2R14 and hTAS2R39 [].
Q9: What is known about the metabolism of flavanones in humans?
A9: Flavanones undergo extensive metabolism in the body, primarily in the liver and intestines. They are metabolized into glucuronide and sulfate conjugates, which are then excreted in urine. Studies have shown significant interindividual variability in flavanone bioavailability and metabolism, likely influenced by factors such as genetics, gut microbiota composition, and dietary habits [, , ]. For instance, genetic polymorphisms in genes encoding sulfotransferases (SULT1A1 and SULT1C4) and the ABCC2 transporter are associated with variations in the excretion of phase II flavanone metabolites after orange juice consumption [].
Q10: Can urine flavanone concentrations be used as reliable biomarkers of dietary intake?
A10: While urinary excretion of flavanone metabolites is used to assess flavanone intake, research suggests that urine concentrations may not be ideal biomarkers due to the significant variability in bioavailability and metabolism []. Factors like dose-dependent renal clearance further complicate the interpretation of urinary flavanone levels [].
Q11: How do factors like food processing and the presence of other dietary components influence flavanone bioavailability?
A11: Technological treatments applied to food products, such as high-pressure homogenization, can affect flavanone solubility and particle size, impacting their absorption []. Moreover, consuming flavanones with other dietary components like oat β-glucan can significantly reduce their bioavailability []. For example, ingesting orange juice with 6 g of β-glucan significantly reduced the urinary excretion of flavanone metabolites compared to consuming orange juice alone, suggesting reduced absorption [].
Q12: What are the potential applications of flavanones in various fields?
A12: Flavanones hold promise for applications in diverse fields due to their wide range of biological activities. Their antioxidant and anti-inflammatory properties make them attractive candidates for developing functional foods and nutraceuticals [, , , ]. They also show potential as antimicrobial agents, particularly against Gram-positive bacteria, which could be valuable for food preservation and pharmaceutical development [, ]. Furthermore, research suggests potential applications in managing metabolic disorders like diabetes and cardiovascular diseases [, , , ].
Q13: What are some future research directions for exploring the therapeutic potential of flavanones?
A13: Further research is necessary to fully understand the therapeutic potential of flavanones. Conducting well-designed clinical trials with standardized flavanone doses and formulations is crucial to confirm their efficacy and safety in humans [, ]. Investigating the impact of interindividual variability in metabolism and bioavailability on therapeutic outcomes is also crucial for developing personalized dietary recommendations [, ]. Furthermore, exploring the synergistic effects of flavanones with other bioactive compounds could lead to novel therapeutic strategies [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


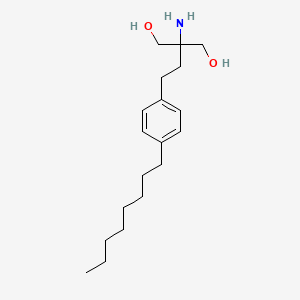
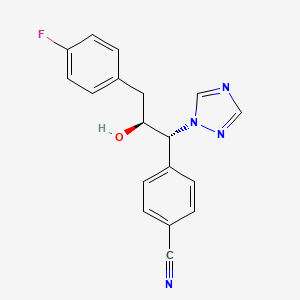
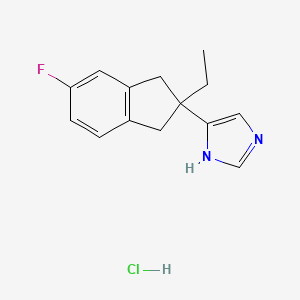
![5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B1672678.png)

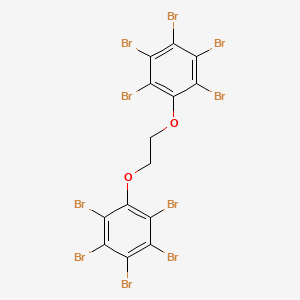
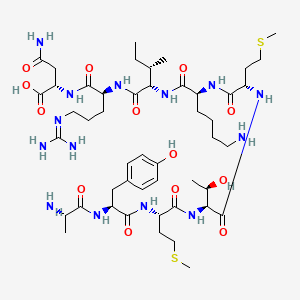
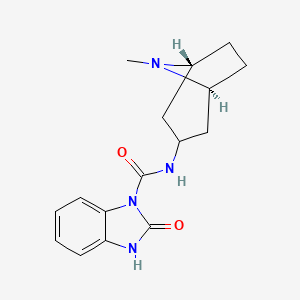
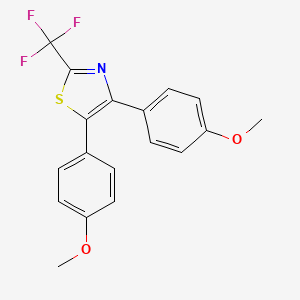
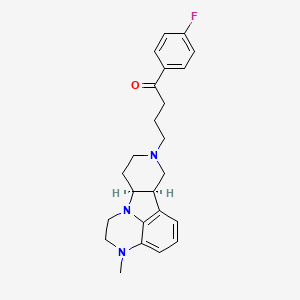

![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1672691.png)
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B1672692.png)
![2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one](/img/structure/B1672695.png)